molecular formula C11H8F3NO B3029913 6'-(Trifluoromethyl)-spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-one CAS No. 83419-48-1

6'-(Trifluoromethyl)-spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-one

Cat. No.: B3029913
CAS No.: 83419-48-1
M. Wt: 227.18
InChI Key: CSJYICAUMKEQRH-UHFFFAOYSA-N
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Description

6’-(Trifluoromethyl)-spiro[cyclopropane-1,3’-[3H]indole]-2’(1’H)-one is a compound that features a trifluoromethyl group attached to a spirocyclic structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making it a valuable moiety in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Mode of Action

It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s possible that the trifluoromethylation of carbon-centered radical intermediates is a key part of this compound’s interaction with its targets .

Biochemical Pathways

The trifluoromethyl group is known to be involved in various biochemical reactions, particularly those involving carbon-centered radical intermediates

Pharmacokinetics

It’s known that the compound is a liquid at room temperature, with a density of 1241 g/mL at 25 °C This could potentially influence its absorption and distribution within the body

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the importance of the trifluoromethyl group in pharmaceuticals and agrochemicals , it’s likely that this compound has significant effects at the molecular and cellular level. More research is needed to elucidate these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how a compound interacts with its targets and how it is metabolized within the body. The compound is stable at a storage temperature of 2-8°C , suggesting that it may be sensitive to higher temperatures

Preparation Methods

The synthesis of 6’-(Trifluoromethyl)-spiro[cyclopropane-1,3’-[3H]indole]-2’(1’H)-one typically involves radical trifluoromethylation. This process can be achieved through various synthetic routes, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts. The reaction conditions often require the presence of a radical initiator and a suitable solvent .

Industrial production methods for such compounds may involve continuous flow processes to ensure high yields and purity. These methods are designed to be scalable and efficient, allowing for the production of large quantities of the compound for various applications .

Chemical Reactions Analysis

6’-(Trifluoromethyl)-spiro[cyclopropane-1,3’-[3H]indole]-2’(1’H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6’-(Trifluoromethyl)-spiro[cyclopropane-1,3’-[3H]indole]-2’(1’H)-one has a wide range of scientific research applications:

Comparison with Similar Compounds

6’-(Trifluoromethyl)-spiro[cyclopropane-1,3’-[3H]indole]-2’(1’H)-one can be compared with other trifluoromethyl-containing compounds, such as:

    Trifluoromethylbenzene: A simple aromatic compound with a trifluoromethyl group.

    Trifluoromethylketones: Compounds with a trifluoromethyl group attached to a carbonyl group.

    Trifluoromethylalkenes: Alkenes with a trifluoromethyl group.

The uniqueness of 6’-(Trifluoromethyl)-spiro[cyclopropane-1,3’-[3H]indole]-2’(1’H)-one lies in its spirocyclic structure, which imparts distinct chemical and physical properties compared to linear or aromatic trifluoromethyl compounds .

Properties

IUPAC Name

6-(trifluoromethyl)spiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)6-1-2-7-8(5-6)15-9(16)10(7)3-4-10/h1-2,5H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJYICAUMKEQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=C(C=C3)C(F)(F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743097
Record name 6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83419-48-1
Record name 6′-(Trifluoromethyl)spiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83419-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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